molecular formula C13H16N4O B12227031 4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one

4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one

Cat. No.: B12227031
M. Wt: 244.29 g/mol
InChI Key: LFWXFPZXIARNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound features an azidomethyl group attached to a pyrrolidin-2-one ring, with a 2-methylphenylmethyl substituent. The presence of the azide group makes it particularly useful in click chemistry and other synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

    Attachment of the 2-Methylphenylmethyl Group: This step often involves the use of Friedel-Crafts alkylation or related methods to attach the aromatic substituent to the pyrrolidin-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitrenes or other reactive intermediates.

    Reduction: Reduction of the azide group can yield amines or other reduced products.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and metal oxides.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the azidomethyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group can lead to the formation of nitrenes, while reduction can yield primary amines.

Scientific Research Applications

4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used in click chemistry for the synthesis of complex molecules.

    Biology: The compound can be used as a bioorthogonal reagent for labeling and tracking biomolecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reactivity is harnessed in click chemistry, where the compound acts as a versatile building block for the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Azidophenylmethanol: Similar in structure but lacks the pyrrolidin-2-one ring.

    2-(Azidomethyl)phenyl isocyanides: Shares the azidomethyl group but has different functional groups attached.

Uniqueness

4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is unique due to the combination of the azidomethyl group with the pyrrolidin-2-one ring and the 2-methylphenylmethyl substituent. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

4-(azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C13H16N4O/c1-10-4-2-3-5-12(10)9-17-8-11(6-13(17)18)7-15-16-14/h2-5,11H,6-9H2,1H3

InChI Key

LFWXFPZXIARNTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CC(CC2=O)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.